REACTION_CXSMILES
|
S(Cl)(Cl)=O.[CH3:5][O:6][C:7]1[CH:15]=[C:14]([C:16]#[N:17])[CH:13]=[CH:12][C:8]=1[C:9](O)=[O:10].[H-].C(O[Al](OC(C)(C)C)OC(C)(C)C)(C)(C)C.[Li+].C1COCC1>ClCCl>[CH3:5][O:6][C:7]1[CH:15]=[C:14]([C:16]#[N:17])[CH:13]=[CH:12][C:8]=1[CH:9]=[O:10] |f:2.3.4|
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
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Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
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COC1=C(C(=O)O)C=CC(=C1)C#N
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[H-].C(C)(C)(C)O[Al](OC(C)(C)C)OC(C)(C)C.[Li+]
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the solution was refluxed for 5 h
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Duration
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5 h
|
Type
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CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
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DISSOLUTION
|
Details
|
The crude benzoyl chloride was dissolved in diglime (120 ml)
|
Type
|
TEMPERATURE
|
Details
|
cooled at −78° C.
|
Type
|
CUSTOM
|
Details
|
to reach 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with water (15 ml) and 2N NaOH (15 ml)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the organic phase was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with n-hexane/ethyl acetate 80:20
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=O)C=CC(=C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |